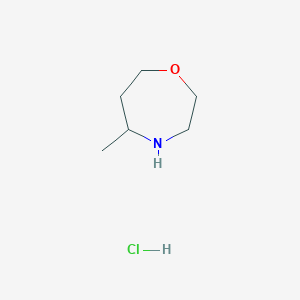5-Methyl-1,4-oxazepane hydrochloride
CAS No.: 1246455-95-7
Cat. No.: VC7113525
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1246455-95-7 |
|---|---|
| Molecular Formula | C6H14ClNO |
| Molecular Weight | 151.63 |
| IUPAC Name | 5-methyl-1,4-oxazepane;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO.ClH/c1-6-2-4-8-5-3-7-6;/h6-7H,2-5H2,1H3;1H |
| Standard InChI Key | WYSIGZNUVPDDKA-UHFFFAOYSA-N |
| SMILES | CC1CCOCCN1.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 5-methyl-1,4-oxazepane hydrochloride, reflecting its seven-membered oxazepane ring with a methyl substituent at position 5 and a hydrochloride counterion . Its molecular formula, , corresponds to a monoisotopic mass of 151.63 g/mol, though slight variations (e.g., 152 Da ) may arise from measurement methodologies.
Stereochemical Considerations
The compound exists in a specific stereoisomeric form, as evidenced by the (5R)-enantiomer described in VulcanChem’s entry. The chiral center at the 5-position influences its three-dimensional conformation and potential interactions with biological targets, a critical factor in enantioselective synthesis and pharmacological activity.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5-methyl-1,4-oxazepane hydrochloride typically involves cyclization reactions starting from amines and carbonyl precursors. VulcanChem outlines a general approach using acidic or basic conditions to facilitate ring closure. Key steps include:
-
Precursor Preparation: Reacting a secondary amine with a ketone or aldehyde to form an imine intermediate.
-
Cyclization: Intramolecular nucleophilic attack under controlled pH, yielding the oxazepane ring.
-
Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
Optimization Challenges
-
Regioselectivity: Ensuring methyl group incorporation at the 5-position requires precise temperature and catalyst control.
-
Yield Improvement: Pilot studies report yields of 60–70% for analogous oxazepanes, suggesting room for optimization via microwave-assisted synthesis or flow chemistry.
Physicochemical Properties
Physical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 151.63–152 Da | |
| LogP (Partition Coefficient) | 0.07 | |
| Polar Surface Area | 21 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
The low LogP value indicates high hydrophilicity, favoring aqueous solubility—a desirable trait for bioavailability in drug candidates .
| Hazard | Category | Precautionary Measures | Source |
|---|---|---|---|
| Skin Irritation | Category 2 | Wear gloves and protective clothing | |
| Eye Irritation | Category 2A | Use safety goggles | |
| Respiratory Irritation | Category 3 | Employ fume hoods |
| Supplier | Purity (%) | Quantity | Price (USD) | Lead Time |
|---|---|---|---|---|
| Enamine US | 95 | 100 mg | 220 | 2 days |
| A2B Chem | 95 | 5 g | 3,957 | 12 days |
| Key Organics Limited | 95 | 100 mg | 1,194 | 10 days |
Prices scale nonlinearly with quantity, reflecting bulk synthesis costs .
Future Research Directions
-
Pharmacological Profiling: In vitro assays to evaluate antimicrobial, anticancer, or neuroactive potential.
-
Stereochemical Impact: Comparative studies of (5R) vs. (5S) enantiomers on target binding.
-
Process Chemistry: Developing greener synthesis routes using biocatalysts or solvent-free conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume